Amrubicin hydrochloride

Cancer Pharmacology Prodrug Activation Cytotoxicity Assay

Amrubicin hydrochloride is a completely synthetic third-generation 9-aminoanthracycline and potent DNA topoisomerase II inhibitor that functions as a prodrug. Its active metabolite amrubicinol is 10- to 100-fold more cytotoxic than the parent compound and drives antitumor efficacy through tumor-selective distribution. In relapsed SCLC, Phase III data demonstrate doubled overall response rate (31.1% vs topotecan 16.9%, P<.001) and prolonged progression-free survival (4.1 vs 3.5 months, P=.018). Unlike doxorubicin, amrubicin exhibits minimal cardiac accumulation, fails to generate cardiotoxic amrubicinol in human myocardium, and maintains LVEF up to 800 mg/m² cumulative dose. Essential for anthracycline cross-resistance studies: doxorubicin-resistant lines show only ~2-fold resistance vs ~25-fold to doxorubicin. Ideal for tumor-selective prodrug activation PK/PD modeling.

Molecular Formula C25H26ClNO9
Molecular Weight 519.9 g/mol
CAS No. 92470-31-0
Cat. No. B040723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmrubicin hydrochloride
CAS92470-31-0
Synonyms(+)-(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-d-erythro-pentopyranosyl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride
(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-D-erythro-pentopyranosyl)oxy)-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride
amrubicin
amrubicin hydrochloride
SM 5887
SM-5887
Molecular FormulaC25H26ClNO9
Molecular Weight519.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
InChIInChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
InChIKeyBHMLHEQFWVQAJS-IITOGVPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amrubicin Hydrochloride: A Third-Generation Synthetic Anthracycline with Distinctive Tumor-Selective Metabolism


Amrubicin hydrochloride (CAS 92470-31-0) is a third-generation, completely synthetic 9-aminoanthracycline derivative that functions as a potent DNA topoisomerase II inhibitor [1]. Unlike first- and second-generation anthracyclines such as doxorubicin and epirubicin, amrubicin is a prodrug that undergoes enzymatic reduction in vivo to its C-13 alcohol metabolite, amrubicinol, which exhibits 10- to 100-fold greater cytotoxic potency than the parent compound and serves as the primary mediator of antitumor activity [2].

Why Amrubicin Hydrochloride Cannot Be Substituted with Doxorubicin or Topotecan in Targeted Research Applications


Amrubicin hydrochloride differs fundamentally from conventional anthracyclines and topoisomerase inhibitors in its metabolic activation pathway, tumor-selective distribution of its active metabolite amrubicinol, and markedly reduced cardiotoxicity profile. Unlike doxorubicin, which accumulates extensively in cardiac tissue and undergoes bioactivation to cardiotoxic secondary alcohol metabolites and reactive oxygen species, amrubicin exhibits favorable cardiac clearance and fails to generate cardiotoxic levels of amrubicinol in human myocardium [1]. Furthermore, in clinical settings, amrubicin demonstrates superior response rates and progression-free survival compared with topotecan in relapsed small cell lung cancer, while its activity in anthracycline-resistant tumors far exceeds that of doxorubicin . These mechanistically distinct attributes preclude simple class-based substitution.

Quantitative Differentiation: Amrubicin Hydrochloride versus Doxorubicin, Epirubicin, and Topotecan


Metabolite Cytotoxicity: Amrubicinol Is 10- to 100-Fold More Potent Than Parent Amrubicin and 2-Fold More Potent Than Doxorubicin

Amrubicin acts as a prodrug requiring enzymatic reduction to its C-13 alcohol metabolite amrubicinol. Quantitative assessments reveal that amrubicinol is 10 to 100 times more cytotoxic than amrubicin [1]. In a direct comparative growth-inhibition assay using P388 murine leukemia cells with 1-hour drug exposure, amrubicinol was approximately 2 times more potent than doxorubicin [2]. Additionally, the area-under-the-curve ratio of amrubicinol to amrubicin in lung cancer patients was 15.1 ± 4.6%, indicating consistent metabolic activation across individuals [3].

Cancer Pharmacology Prodrug Activation Cytotoxicity Assay

Cardiac Accumulation: Amrubicin Achieves Significantly Lower Myocardial Levels than Doxorubicin and Epirubicin in Human Heart Tissue

In an ex vivo human myocardial strip model incubated with 3 μM or 10 μM anthracycline concentrations, amrubicin accumulated to substantially lower levels in both soluble and membrane fractions compared with equimolar doxorubicin or epirubicin [1]. Mitochondrial aconitase assays further demonstrated that 3 μM amrubicin caused a reversible O₂·⁻-dependent inactivation, whereas doxorubicin consistently induced irreversible inactivation [2]. Moreover, human myocardial strips failed to generate detectable amrubicinol (the cardiotoxic secondary alcohol metabolite), in contrast to doxorubicin and epirubicin which produced metabolites that irreversibly inactivated cytoplasmic aconitase [2].

Cardio-Oncology Anthracycline Cardiotoxicity Pharmacokinetics

Clinical Efficacy in Relapsed SCLC: Amrubicin Doubles Overall Response Rate versus Topotecan (31.1% vs. 16.9%, P < .001)

In a randomized, open-label, multinational Phase III trial (ACT-1) involving 637 patients with relapsed small cell lung cancer (SCLC), amrubicin (40 mg/m² IV days 1-3, every 21 days) was compared directly with topotecan (1.5 mg/m² IV days 1-5, every 21 days) [1]. Amrubicin achieved an overall response rate (ORR) of 31.1% compared with 16.9% for topotecan (odds ratio 2.223, P < .001) . Median progression-free survival (PFS) was 4.1 months for amrubicin versus 3.5 months for topotecan (hazard ratio 0.802, P = .018) . In the refractory patient subgroup, median overall survival was 6.2 months with amrubicin versus 5.7 months with topotecan (hazard ratio 0.77, P = .047) [2].

Small Cell Lung Cancer Second-Line Chemotherapy Phase III Clinical Trial

Activity in Anthracycline-Resistant Tumors: Amrubicin Shows Minimal Cross-Resistance (∼2-Fold) versus Doxorubicin (∼25-Fold)

In doxorubicin-resistant cell lines (H69-AR, MES-SA-DX5, NCI-ADR/RES), resistance to doxorubicin was confirmed at approximately 25-fold relative to sensitive parental lines, whereas resistance to amrubicin was low or absent (approximately 2-fold relative resistance) [1]. Across multiple anthracycline-resistant cell lines, doxorubicin sensitivity was reduced 3.5- to 46-fold (mean 24-fold), while amrubicin sensitivity was unchanged in one line and only 3- to 4-fold lower (mean 2.7-fold) in the remaining lines [2]. Additionally, fluorescence imaging demonstrated similar amrubicin uptake and accumulation kinetics in both doxorubicin-sensitive and -resistant cell lines, contrasting with the reduced accumulation observed for doxorubicin [1].

Drug Resistance Anthracycline Cross-Resistance P-glycoprotein

Intracellular Distribution: Amrubicin Shows Distinct Nuclear Localization Pattern (10-20% Nuclear) versus Doxorubicin (70-80% Nuclear)

In P388 murine leukemia cells, only 10-20% of intracellular amrubicin or amrubicinol was detected in the cell nuclear fraction, whereas 70-80% of doxorubicin localized to the nucleus [1]. Furthermore, intracellular concentrations of amrubicinol were approximately 6 times higher than those of amrubicin and 2 times higher than those of doxorubicin [1]. Amrubicin and amrubicinol were also released more rapidly from cells after drug removal from the medium compared with doxorubicin [1].

Cellular Pharmacokinetics Drug Distribution Mechanism of Action

Optimal Research and Procurement Scenarios for Amrubicin Hydrochloride Based on Verified Evidence


Second-Line Treatment Studies in Relapsed Small Cell Lung Cancer (SCLC)

Procure amrubicin hydrochloride for clinical or translational research programs targeting relapsed SCLC, where head-to-head Phase III data demonstrate a statistically significant doubling of overall response rate (31.1% vs. 16.9% for topotecan, P < .001) and prolonged progression-free survival (4.1 vs. 3.5 months, P = .018) . This evidence supports its use as a differentiated comparator or investigational agent in second-line SCLC trials.

Investigating Anthracycline Resistance Mechanisms and Overcoming Doxorubicin-Refractory Disease

Amrubicin hydrochloride is a critical tool compound for laboratories studying anthracycline cross-resistance. Verified evidence shows that doxorubicin-resistant cell lines exhibit only ∼2-fold resistance to amrubicin compared with ∼25-fold resistance to doxorubicin [1]. This makes amrubicin essential for experiments designed to dissect resistance pathways (e.g., P-glycoprotein overexpression, altered topoisomerase II expression) and for screening novel combination strategies in resistant models.

Cardiac Safety Pharmacology and Cardio-Oncology Research

Utilize amrubicin hydrochloride in ex vivo human myocardial strip models or in vivo cardiotoxicity studies to explore mechanisms of anthracycline-induced cardiac injury. Verified metabolic advantages include significantly lower cardiac accumulation versus doxorubicin/epirubicin, reversible (vs. irreversible) mitochondrial aconitase inactivation, and failure to generate cardiotoxic amrubicinol in human myocardium [2]. In clinical lymphoma studies, left ventricular ejection fraction (LVEF) remained unchanged up to a cumulative amrubicin dose of 800 mg/m² [3].

Prodrug Activation and Tumor-Selective Metabolism Studies

Amrubicin hydrochloride serves as an exemplary prodrug for investigating tumor-selective drug activation. Quantitative data confirm that its active metabolite amrubicinol is 10- to 100-fold more cytotoxic than the parent compound and achieves higher tumor tissue levels than doxorubicin while maintaining lower levels in normal tissues [4]. This tumor-selective distribution profile makes it valuable for pharmacokinetic/pharmacodynamic modeling and for studying the role of tumor-associated reductases in anthracycline activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amrubicin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.